molecular formula C19H22FN3O2S B2962511 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-68-1

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2962511
CAS No.: 2034494-68-1
M. Wt: 375.46
InChI Key: LXGYGPUJOAAFFU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a heterocyclic amide compound investigated as a potent and selective inhibitor of Receptor-interacting protein-1 (RIP1) kinase. RIP1 kinase is a central regulator of inflammatory signaling and programmed cell death (necroptosis). Its dysregulation is implicated in a range of diseases, making it a promising therapeutic target. This compound is presented for research purposes to further explore these pathways. The primary research value of this RIP1 kinase inhibitor lies in the study of oncogenesis and the development of new anti-cancer therapeutics. Preclinical studies have specifically investigated its efficacy in models of pancreatic and bladder cancer. Research indicates that inhibiting RIP1 kinase can influence the tumor microenvironment, and the compound has been evaluated both as a monotherapy and in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies . Beyond oncology, this compound is a valuable tool for studying inflammatory and autoimmune diseases. RIP1 kinase activity drives pathological inflammation in conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis . It also plays a role in the pathogenesis of several other conditions, including systemic inflammatory response syndrome (SIRS) . The mechanism of action involves the precise inhibition of the RIP1 kinase domain, which prevents the initiation of pro-inflammatory necroptotic cell death and modulates NF-kB and MAP kinase signaling pathways . By blocking RIP1 kinase activity, this compound helps researchers dissect the complex biochemical pathways governing cell survival and death. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-15-8-9-23(10-15)17(24)12-26-11-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGYGPUJOAAFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps starting from readily available starting materials. One common route is as follows:

  • Step 1: Synthesis of 6-ethyl-5-fluoropyrimidine-4-ol.

  • Step 2: Conversion to 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.

  • Step 3: Introduction of the benzylthio group via a thiol-alkylation reaction using benzylthiol and suitable alkylating agents.

  • Step 4: Final condensation to form the target compound under appropriate reaction conditions (e.g., temperature, solvent, and catalysts).

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized for efficiency and yield. Continuous flow chemistry might be employed to streamline the process and minimize by-products. Optimization typically involves refining reaction conditions such as temperature control, reaction time, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the sulfur or pyrrolidinyl nitrogen atoms.

  • Reduction: Reduction reactions may target the pyrimidine ring or ketone moiety.

  • Substitution: Common substitution reactions include nucleophilic substitution at the pyrimidine ring or at the benzylic position.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Alkyl halides, nucleophiles like thiols and amines.

Major Products

  • Oxidation products: Sulfoxides or sulfone derivatives.

  • Reduction products: Reduced pyrimidine derivatives or alcohols from the ketone moiety.

  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has diverse scientific research applications:

  • Chemistry: It is used as an intermediate in organic synthesis for developing novel compounds.

  • Biology: The compound is of interest in studying molecular interactions and biological pathways due to its complex structure.

  • Medicine: Potential pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties are investigated.

  • Industry: It finds applications in material science and as a potential lead compound in drug discovery.

Mechanism of Action

The exact mechanism of action depends on the biological activity under investigation:

  • Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It could modulate signaling pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Synthetic Accessibility : The silyloxy-protected analogs in are commercially available, suggesting straightforward synthesis routes, while the target compound’s benzylthio group may require specialized thiol-alkylation protocols .
  • Biological Potential: The fluoropyrimidine moiety in the target compound is structurally analogous to 5-fluorouracil, a known anticancer agent, hinting at possible antiproliferative activity .

Biological Activity

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H22FN3O2SC_{19}H_{22}FN_{3}O_{2}S with a molecular weight of 375.5 g/mol. The presence of a benzylthio group and a fluorinated pyrimidine moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H22FN3O2SC_{19}H_{22}FN_{3}O_{2}S
Molecular Weight375.5 g/mol
CAS Number2034494-68-1

Biological Activity

Research indicates that 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone may exhibit various biological activities, including:

1. Enzyme Inhibition:
The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways. Studies suggest that the fluorine atom enhances binding affinity to enzyme active sites, which may lead to significant inhibitory effects.

2. Anticancer Activity:
Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The unique arrangement of functional groups in this compound could enhance its efficacy against certain tumors.

3. Antimicrobial Properties:
The presence of the pyrimidine ring is often associated with antimicrobial activity. Investigations into related compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess similar properties.

The mechanisms through which 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone exerts its biological effects are likely multifaceted:

1. Binding Interactions:
The compound may interact with specific receptors or enzymes, altering their activity. The hydrophobic regions created by the benzylthio and fluorinated groups may facilitate these interactions.

2. Modulation of Signaling Pathways:
By binding to receptors, the compound could modulate various signaling pathways, impacting cellular responses such as proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone:

Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives for anticancer activity. Results indicated that modifications similar to those in this compound led to enhanced cytotoxicity against breast and lung cancer cell lines .

Study 2: Enzyme Inhibition
Research conducted on related benzylthio compounds demonstrated significant inhibition of proteases involved in cancer progression, suggesting that similar mechanisms might be at play for this compound .

Study 3: Antimicrobial Activity
A comparative analysis showed that compounds containing pyrimidine rings exhibited notable antibacterial properties against Staphylococcus aureus, which could imply potential effectiveness for our compound as well .

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